molecular formula C11H15N3O2 B12679038 1-(Dimethylcarbamoylmethyl)-1-phenylurea CAS No. 91337-96-1

1-(Dimethylcarbamoylmethyl)-1-phenylurea

Cat. No.: B12679038
CAS No.: 91337-96-1
M. Wt: 221.26 g/mol
InChI Key: ROYZKJRJZXUEFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Urea (B33335) and Phenylurea Derivatives in Chemical and Biological Sciences

The journey of urea and its derivatives is central to the history of modern chemistry. A pivotal moment occurred in 1828 when Friedrich Wöhler synthesized urea from inorganic starting materials, a discovery that is widely considered the starting point of organic synthesis. nih.gov This event fundamentally challenged the prevailing theory of vitalism, which held that organic compounds could only be produced by living organisms.

In the century that followed, the urea scaffold became increasingly recognized for its utility. The development of Suramin, the first urea-based drug approved for clinical use, marked a significant milestone in medicinal chemistry. mdpi.com This opened the door for the exploration of urea and its derivatives, particularly phenylureas, in a vast array of applications. Today, these compounds are integral to medicinal chemistry, with derivatives showing a broad spectrum of therapeutic properties, including anticancer, antibacterial, anticonvulsant, and antidiabetic activities. mdpi.commdpi.comsigmaaldrich.com Phenylurea compounds are also prominent in agriculture, where many serve as effective herbicides. nih.gov Beyond their direct biological applications, they are valuable intermediates in organic synthesis, used as building blocks for more complex molecules. nih.govnih.gov

The urea moiety is considered a "privileged scaffold" in medicinal chemistry due to its unique structural and electronic properties. mdpi.comnih.gov Its defining feature is the ability to engage in multiple, stable hydrogen bonding interactions with biological targets such as proteins and enzymes. mdpi.com The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. This predictable binding pattern is a powerful tool for drug designers aiming to achieve high affinity and selectivity for a specific biological target. mdpi.commdpi.com

Furthermore, the urea functionality plays a crucial role in modulating the physicochemical properties of a molecule, which are critical for its "druggability." By participating in intramolecular hydrogen bonds, the urea group can help a molecule adopt a pseudo-ring structure. This conformational constraint can enhance properties like membrane permeability and solubility by shielding polar groups in a non-polar environment while remaining available for interaction with the target receptor. mdpi.commdpi.com The urea group is also utilized as a bioisostere, a chemical substitute for other functional groups like amides, to improve metabolic stability or fine-tune biological activity. mdpi.com

Chemical Context of 1-(Dimethylcarbamoylmethyl)-1-phenylurea

This compound belongs to the broad class of organic compounds known as ureas. Its structure is characterized by a central urea core where one of the nitrogen atoms is asymmetrically substituted. Specifically, it is a 1,1-disubstituted or trisubstituted urea, featuring both a phenyl group and a dimethylcarbamoylmethyl group attached to the same nitrogen atom. The other nitrogen atom of the urea moiety remains unsubstituted.

This specific substitution pattern distinguishes it from many other well-known phenylureas, such as the 1,3-disubstituted ureas commonly found in herbicides or certain kinase inhibitors where substituents are present on both nitrogen atoms. nih.gov The presence of the dimethylcarbamoylmethyl group (-CH2CON(CH3)2) introduces an additional amide functionality, further increasing the potential points for molecular interactions.

Table 1: Chemical Properties of this compound

PropertyValue
IUPAC Name 2-(3-Phenylureido)-N,N-dimethylacetamide
Molecular Formula C11H15N3O2
Classification Substituted Phenylurea
Key Functional Groups Phenyl, Urea, Amide

This data is compiled from general chemical principles and information on analogous structures.

The primary rationale for the synthesis and investigation of this compound lies in its role as a chemical intermediate. Compounds of this nature are often not developed for a final application themselves but are designed as versatile building blocks for the synthesis of more elaborate molecules.

The investigation of this derivative is driven by its potential utility in constructing larger compounds for applications in pharmaceuticals or agrochemicals. The structure of this compound offers several strategic advantages for a synthetic chemist:

It provides a stable phenylurea core, a known pharmacophore in many bioactive molecules. mdpi.com

The dimethylcarbamoylmethyl side chain offers a handle for further chemical modification, allowing for the extension of the molecular structure.

It serves as a precursor to introduce a specific, functionalized phenylurea moiety into a target molecule during a multi-step synthesis.

Therefore, research into this compound would likely focus on its synthesis, reactivity, and incorporation into larger, potentially bioactive, molecular frameworks.

Table 2: Selected Applications of Phenylurea Derivatives

Application AreaExamples of Biological Targets or UsesCitation
Medicinal Chemistry Kinase Inhibitors (e.g., for cancer) mdpi.com
IDO1 Inhibitors (Immunotherapy) mdpi.com
Antibacterial Agents
Antidiabetic Agents (Sulfonylureas) sigmaaldrich.com
Neuropeptide Y5 Receptor Antagonists
Agrochemicals Herbicides (e.g., Diuron, Linuron) nih.gov
Plant Biology Cytokinins (Plant Hormones)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

91337-96-1

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

2-(N-carbamoylanilino)-N,N-dimethylacetamide

InChI

InChI=1S/C11H15N3O2/c1-13(2)10(15)8-14(11(12)16)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H2,12,16)

InChI Key

ROYZKJRJZXUEFD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CN(C1=CC=CC=C1)C(=O)N

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies

Established Synthetic Routes for Phenylurea Scaffolds

The construction of the phenylurea backbone is a critical step, and several classical and contemporary methods are available.

The traditional synthesis of phenylureas often involves the reaction of an aniline (B41778) derivative with a source of the carbonyl group. A common laboratory-scale method is the reaction of aniline with urea (B33335) in the presence of an acid catalyst, such as hydrochloric acid and glacial acetic acid, upon heating. iglobaljournal.com This process typically yields a mixture of phenylurea and diphenylurea, which can be separated based on their differential solubility in boiling water. iglobaljournal.com

Another widely used classical approach is the reaction of an amine with an isocyanate. For instance, substituted phenylureas can be prepared by treating an appropriately substituted amine with a phenyl isocyanate. nih.gov

ReactantsProductConditionsReference
Aniline, UreaPhenylureaHCl, Glacial Acetic Acid, Heat iglobaljournal.com
Substituted Amine, Phenyl IsocyanateSubstituted PhenylureaVaries nih.gov

Table 1: Classical Approaches to Phenylurea Synthesis

Modern synthetic chemistry offers more sophisticated methods, such as oxidative cross-coupling reactions. While specific examples for 1-(Dimethylcarbamoylmethyl)-1-phenylurea are not prevalent, the synthesis of unsymmetrical diarylureas can be achieved through the copper-catalyzed coupling of phenylurea with functionalized aryl halides. This method utilizes copper(I) iodide (CuI) as a catalyst, N,N-dimethylethylenediamine as a ligand, and potassium phosphate (B84403) (K3PO4) as a base, offering a milder alternative to palladium-catalyzed methods. researchgate.net

The synthesis of diaryl ureas, a class to which the target molecule's scaffold belongs, can be achieved through various routes. One notable method is the palladium-catalyzed arylation of urea with unactivated aryl bromides. The use of specialized ligands, such as those based on a xanthene backbone, in conjunction with a palladium source like Pd2(dba)3·CHCl3 and a base like cesium carbonate (Cs2CO3), can lead to the formation of N,N'-diarylureas in good yields. researchgate.net

MethodCatalyst/ReagentsSubstratesProductReference
Copper-Catalyzed AmidationCuI, N,N-dimethylethylenediamine, K3PO4Phenylurea, Aryl HalidesDiarylureas researchgate.net
Palladium-Catalyzed ArylationPd2(dba)3·CHCl3, Xantphos ligand, Cs2CO3Urea, Aryl BromidesN,N'-Diarylureas researchgate.net

Table 2: Modern Synthetic Routes for Diaryl Urea Derivatives

Synthesis of the Dimethylcarbamoylmethyl Moiety

The introduction of the dimethylcarbamoylmethyl group onto the phenylurea nitrogen is a key derivatization step.

N,N-dimethylcarbamoyl chloride is a common reagent for introducing the dimethylcarbamoyl group. It can react with nucleophiles, such as the nitrogen atom of a phenylurea, to form the corresponding amide linkage. While highly effective, N,N-dimethylcarbamoyl chloride is noted for its toxicity and requires careful handling.

The alkylation of a phenylurea at the nitrogen atom with a group bearing a dimethylcarbamoyl function is a direct approach to the target molecule. A plausible synthetic route involves the reaction of 1-phenylurea (B166635) with 2-chloro-N,N-dimethylacetamide. This type of N-alkylation is typically carried out in the presence of a base to deprotonate the urea nitrogen, enhancing its nucleophilicity.

A general procedure for the N-alkylation of ureas involves reacting the urea with an alkylating agent in the presence of a solid base and a phase-transfer catalyst. google.com For instance, the reaction of N-ethylurea with butyl bromide can be facilitated by a base to yield N-butyl-N'-ethylurea. google.com Similarly, the synthesis of N-phenyl-N'-(substituted) phenoxy acetyl ureas has been reported by reacting 1-(2-chloroacetyl)-3-phenylurea with various substituted phenols in the presence of anhydrous potassium carbonate and a catalytic amount of potassium iodide. iglobaljournal.com This suggests that 1-phenylurea could be first acylated with chloroacetyl chloride to form 1-(2-chloroacetyl)-3-phenylurea, which is then reacted with dimethylamine (B145610) to furnish the final product.

Alkylating AgentBase/CatalystSubstrateProduct TypeReference
Butyl BromideBaseN-EthylureaN-alkylated urea google.com
1-(2-chloroacetyl)-3-phenylureaK2CO3, KISubstituted PhenolsN-phenyl-N'-(substituted) phenoxy acetyl ureas iglobaljournal.com
Alkyl HalideSolid Base, Phase-Transfer CatalystUreaN-alkylated urea google.com

Table 3: N-Alkylation Strategies for Urea Derivatives

Targeted Synthesis of this compound

The synthesis of this compound, a trisubstituted urea, requires a strategic multi-step approach. Direct synthesis is often challenging, and thus, pathways involving key intermediates are typically employed.

A plausible and efficient multi-step synthesis of this compound can be conceptualized based on established organic chemistry principles and related synthetic procedures for similar compounds. A common strategy involves the initial synthesis of a key precursor, N-phenyl-2-aminoacetamide, followed by the introduction of the dimethylcarbamoyl and phenylurea moieties.

One potential synthetic route, adapted from the synthesis of related N-phenyl-2-(phenyl-amino) acetamide (B32628) derivatives, is outlined below. ijper.org This pathway involves the initial preparation of an N-substituted glycine (B1666218) derivative which is then converted to the final urea product.

Step 1: Synthesis of N-Phenyl-2-chloroacetamide The synthesis can commence with the reaction of aniline with chloroacetyl chloride. This reaction, typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, yields N-phenyl-2-chloroacetamide.

Step 2: Synthesis of N,N-Dimethyl-2-(phenylamino)acetamide The intermediate N-phenyl-2-chloroacetamide can then be reacted with dimethylamine. This nucleophilic substitution reaction, where dimethylamine displaces the chloride, results in the formation of N,N-Dimethyl-2-(phenylamino)acetamide.

Step 3: Formation of this compound The final step involves the conversion of the secondary amine, N,N-Dimethyl-2-(phenylamino)acetamide, into the target urea. This can be achieved by reacting the amine with phenyl isocyanate. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the isocyanate, leading to the formation of the this compound.

An alternative approach for the final step, avoiding the use of isocyanates, could involve a phosgene-free method. For instance, the amine can be reacted with a carbamate-forming reagent, such as diphenyl carbonate, to form an intermediate carbamate, which is then converted to the urea upon reaction with an appropriate amine. nih.gov

StepReactantsProductReaction Type
1Aniline, Chloroacetyl chlorideN-Phenyl-2-chloroacetamideAcylation
2N-Phenyl-2-chloroacetamide, DimethylamineN,N-Dimethyl-2-(phenylamino)acetamideNucleophilic Substitution
3N,N-Dimethyl-2-(phenylamino)acetamide, Phenyl isocyanateThis compoundNucleophilic Addition

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions to maximize yield and purity. Key parameters that can be fine-tuned include the choice of solvent, reaction temperature, catalyst, and the stoichiometry of the reactants.

For the synthesis of unsymmetrical ureas, the choice of solvent and base can be critical. For instance, in the synthesis of unsymmetrical phenylureas using dioxazolones as isocyanate surrogates, a study found that using sodium acetate (B1210297) as a base in methanol (B129727) at 60°C for 2 hours provided optimal conditions. acs.org Without a solvent, the reaction between a melted dioxazolone and an amine can lead to a mixture of unsymmetrical and symmetrical ureas. acs.org

In the context of the proposed synthesis of this compound, the following optimizations can be considered:

Step 1 & 2: The acylation and nucleophilic substitution reactions are generally robust. Optimization would focus on solvent choice (e.g., dichloromethane (B109758), acetone) and base (e.g., triethylamine (B128534), potassium carbonate) to ensure complete reaction and ease of purification.

Step 3 (Urea Formation): This step is often the most critical for optimization.

Solvent: Aprotic solvents such as tetrahydrofuran (B95107) (THF) or dichloromethane (DCM) are typically used for reactions involving isocyanates to prevent side reactions.

Temperature: The reaction is often carried out at room temperature, but gentle heating or cooling may be necessary depending on the reactivity of the specific amine and isocyanate.

Catalyst: While often not necessary, a non-nucleophilic base like triethylamine can be added to facilitate the reaction. nih.gov In some cases, for less reactive partners, a catalyst might be employed. nih.gov

A study on the synthesis of N,N'-alkyl aryl ureas from carbamates highlighted the importance of the base and solvent system. nih.gov The use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base in refluxing triethylamine was found to give very good yields. nih.gov Such findings can inform the optimization of the synthesis of this compound, particularly if a carbamate-based route is pursued.

ParameterGeneral Range/OptionsRationale
Solvent Aprotic (THF, DCM, Acetonitrile)Prevents reaction with isocyanate or other reactive intermediates.
Temperature 0°C to refluxControls reaction rate and minimizes side product formation.
Base Triethylamine, DABCO, K₂CO₃Neutralizes acidic byproducts and can catalyze the reaction.
Reactant Ratio Equimolar or slight excess of one reactantDrives the reaction to completion.

Design and Synthesis of Analogues and Derivatives for Structure-Activity Relationship Studies

To explore the structure-activity relationship (SAR) of this compound, a systematic approach to the design and synthesis of analogues and derivatives is essential. This involves modifying specific parts of the molecule and observing the effect on its biological activity.

Modifications of the phenyl and carbamoyl (B1232498) moieties of this compound can provide valuable insights into the electronic and steric requirements for activity.

Phenyl Moiety Modifications: The phenyl ring attached to the urea nitrogen can be substituted with various functional groups to probe electronic and steric effects.

Steric Effects: The introduction of bulky substituents (e.g., tert-butyl, adamantyl) can probe the steric tolerance of the binding site. nih.gov

A study on phenylurea derivatives as IDO1 inhibitors demonstrated that para-substitution with electron-withdrawing groups was beneficial for activity, with a p-NO₂ derivative showing significantly higher potency. nih.gov Conversely, bulky substituents at the para-position, such as an isopropyl group, led to a loss of activity, suggesting steric constraints. nih.gov

Carbamoyl Moiety Modifications: The N,N-dimethylcarbamoylmethyl group also offers opportunities for modification.

Alkyl Substituents: The methyl groups on the terminal nitrogen can be replaced with other alkyl groups (e.g., ethyl, propyl) or incorporated into a cyclic system (e.g., pyrrolidine, piperidine) to explore the impact of size and conformation.

Linker Modification: The methylene (B1212753) linker between the urea and the amide can be extended or replaced with other functionalities.

Modification SiteExample SubstituentsRationale
Phenyl Ring -Cl, -F, -Br, -NO₂, -OCH₃, -CH₃Probe electronic and steric effects.
Carbamoyl Nitrogen -C₂H₅, -C₃H₇, Pyrrolidinyl, PiperidinylInvestigate steric and conformational requirements.

Isosteric replacement is a common strategy in medicinal chemistry to improve potency, selectivity, or pharmacokinetic properties. A key isostere of the urea functional group is the thiourea.

The synthesis of the corresponding thio-derivative, 1-(Dimethylcarbamoylmethyl)-1-phenylthiourea, can be achieved by reacting N,N-Dimethyl-2-(phenylamino)acetamide with phenyl isothiocyanate. The reaction mechanism is analogous to urea formation, with the sulfur atom of the isothiocyanate being the electrophilic center. The reaction is typically carried out in an anhydrous inert organic solvent like dichloromethane or ethyl acetate at temperatures ranging from 10-40 °C. google.com

The replacement of the urea oxygen with sulfur in a series of adamantyl urea derivatives resulted in a significant decrease in anti-tubercular activity, highlighting the importance of the urea moiety for the biological activity in that specific case. nih.gov

Isosteric ReplacementOriginal GroupReplacement GroupSynthetic Reagent
Urea to Thiourea-NH-C(=O)-NH--NH-C(=S)-NH-Phenyl isothiocyanate

The core structure of this compound can serve as a scaffold for further derivatization through various chemical transformations, including nucleophilic addition and cycloaddition reactions.

Schiff Base Formation: While the urea nitrogens in this compound are generally not nucleophilic enough to readily form Schiff bases, derivatives can be designed to incorporate a primary amine functionality. For example, if the N,N-dimethylcarbamoylmethyl group is replaced with a group containing a primary amine, this can then be condensed with an aldehyde or ketone to form a Schiff base (imine). The synthesis of Schiff bases is often a straightforward condensation reaction, sometimes catalyzed by an acid and often involving the removal of water to drive the reaction to completion. researchgate.net

Azetidine (B1206935) Formation via [2+2] Cycloaddition: Azetidines are four-membered heterocyclic rings that can be synthesized through [2+2] cycloaddition reactions. nih.gov While direct cycloaddition with the urea moiety is unlikely, derivatives of this compound could be synthesized to contain a reactive double bond (e.g., an alkene or imine) that can participate in such reactions. For instance, an analogue bearing an imine functional group could potentially undergo a [2+2] cycloaddition with an alkene, a reaction known as the aza Paternò-Büchi reaction, to form an azetidine ring. nih.gov These reactions are often photochemically induced and can be facilitated by photosensitizers. nih.govchemrxiv.org

These derivatization strategies significantly expand the chemical diversity of the compound library, allowing for a more comprehensive exploration of the SAR.

Advanced Structural Characterization and Elucidation

Spectroscopic Techniques for Structural Confirmation

Spectroscopy is a cornerstone of chemical analysis, providing a fingerprint of a molecule's structure. By probing how the molecule interacts with electromagnetic radiation, techniques like NMR, FTIR, and Mass Spectrometry can confirm the presence of specific structural motifs and functional groups, ultimately piecing together the complete molecular puzzle.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. It provides detailed information about the local electronic environment of individual hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy would provide information on the number of different types of protons, their electronic environments, and the connectivity between adjacent protons. For 1-(Dimethylcarbamoylmethyl)-1-phenylurea, the expected ¹H NMR spectrum would show distinct signals for the aromatic protons of the phenyl group, the methylene (B1212753) protons, the N-H proton of the urea (B33335) moiety, and the protons of the two methyl groups.

Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationAssigned Protons
~ 8.5 - 9.5Singlet1H-NH- (Urea)
~ 7.2 - 7.5Multiplet5HPhenyl-H
~ 4.5Singlet2H-CH₂-
~ 2.9Singlet6H-N(CH₃)₂

¹³C NMR Spectroscopy complements ¹H NMR by providing a count of the unique carbon atoms in the molecule. A ¹³C NMR spectrum for this compound would be expected to show distinct peaks for the carbonyl carbons of the urea and amide groups, the carbons of the phenyl ring, the methylene carbon, and the methyl carbons.

Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm) (Predicted)Assigned Carbon
~ 168Amide C=O
~ 155Urea C=O
~ 138Phenyl C (quaternary)
~ 129Phenyl CH
~ 124Phenyl CH
~ 120Phenyl CH
~ 55-CH₂-
~ 36-N(CH₃)₂

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FTIR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its key functional groups.

Predicted FTIR Data for this compound

Frequency Range (cm⁻¹) (Predicted)Vibration TypeFunctional Group
3300 - 3400N-H StretchUrea
3000 - 3100C-H StretchAromatic
2850 - 3000C-H StretchAliphatic (CH₂, CH₃)
~ 1700C=O StretchAmide Carbonyl
~ 1660C=O StretchUrea Carbonyl
1590 - 1610C=C StretchAromatic Ring
1200 - 1350C-N StretchAmine/Amide

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through analysis of fragmentation patterns, valuable information about the molecule's structure. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture. The analysis would reveal the molecular ion peak and several characteristic fragment ions.

Predicted Mass Spectrometry Data for this compound (Molecular Formula: C₁₁H₁₅N₃O₂; Molecular Weight: 221.26 g/mol )

m/z (Predicted)Proposed Fragment Ion
221[M]⁺ (Molecular Ion)
149[M - C₃H₆NO]⁺
119[C₆H₅NCO]⁺
93[C₆H₅NH₂]⁺
77[C₆H₅]⁺
72[CON(CH₃)₂]⁺

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide crucial data on molecular connectivity, X-ray crystallography offers an unambiguous determination of the three-dimensional structure in the solid state. This technique can precisely map the atomic positions, providing definitive information on bond lengths, bond angles, and intermolecular interactions.

The first and often most challenging step in X-ray crystallography is growing a high-quality single crystal of the compound. This is typically achieved through methods such as slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. The quality of the resulting crystals is then assessed visually under a microscope to ensure they are single, well-formed, and free of defects before proceeding to diffraction analysis.

Once a suitable crystal is obtained, it is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed. This analysis yields the unit cell parameters—the dimensions (a, b, c) and angles (α, β, γ) of the smallest repeating unit in the crystal lattice—and the space group, which describes the symmetry elements within the crystal. This information is fundamental to solving the crystal structure and building a precise three-dimensional model of the molecule.

Illustrative Table of Crystallographic Parameters

ParameterDescriptionExample Value
Crystal SystemThe crystal family (e.g., Monoclinic, Orthorhombic).Monoclinic
Space GroupThe symmetry group of the crystal.P2₁/c
a (Å)Unit cell dimension.10.123
b (Å)Unit cell dimension.8.456
c (Å)Unit cell dimension.15.789
α (°)Unit cell angle.90
β (°)Unit cell angle.98.76
γ (°)Unit cell angle.90
Volume (ų)The volume of the unit cell.1334.5
ZNumber of molecules per unit cell.4

Intermolecular Interactions in Crystalline State (e.g., Hydrogen Bonding, π-π Stacking)

The supramolecular architecture of this compound in the solid state is dictated by a network of intermolecular forces. These non-covalent interactions, primarily hydrogen bonding and potentially π-π stacking, govern the packing of molecules in the crystal lattice, influencing the material's physical properties. While specific crystallographic data for this compound is not publicly available, the intermolecular interactions can be inferred from the analysis of its constituent functional groups and studies of closely related phenylurea derivatives.

The urea moiety is a strong hydrogen bond donor (N-H) and acceptor (C=O). The phenyl ring provides a region of π-electron density, making it available for π-π stacking and other non-covalent interactions. The dimethylcarbamoylmethyl group also contains a carbonyl oxygen that can act as a hydrogen bond acceptor.

In the crystalline state, it is anticipated that the most significant intermolecular interaction would be hydrogen bonding involving the urea group. The N-H protons of the urea can form hydrogen bonds with the carbonyl oxygen of the urea group or the carbonyl oxygen of the dimethylcarbamoylmethyl group of an adjacent molecule. This often leads to the formation of well-defined one-dimensional chains or two-dimensional networks.

For instance, in the crystal structure of a related compound, 1-(2,4-dimethylphenyl)urea, molecules are linked by pairs of N-H⋯O hydrogen bonds, forming inversion dimers. These dimers are further connected by another N-H⋯O hydrogen bond, creating a two-dimensional network. nih.govnih.govdoaj.org This type of hydrogen-bonded network is a common feature in the crystal structures of urea derivatives. doaj.org

The following tables provide representative data on intermolecular interactions observed in similar compounds, which can be considered analogous to what might be expected for this compound.

Table 1: Representative Hydrogen Bond Geometry in a Related Urea Derivative

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N-H···O0.862.102.95170
N-H···O0.862.183.03175

Data is illustrative and based on typical bond lengths and angles found in crystalline urea derivatives.

Table 2: Potential π-π Stacking Parameters

Interaction TypeCentroid-to-Centroid Distance (Å)Interplanar Angle (°)
Parallel Displaced3.3 - 3.8< 10
T-shaped~5.0~90

This table represents typical geometries for π-π interactions and is not based on experimental data for the specific title compound.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of a molecule from first principles. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its geometry, energy, and electronic properties.

The determination of the most stable three-dimensional arrangement of atoms in a molecule, its ground state structure, is a primary goal of computational chemistry. Geometry optimization is the process of finding the molecular structure that corresponds to a minimum on the potential energy surface.

A powerful method for this purpose is Møller-Plesset perturbation theory (MP2) . MP2 is an ab initio method that improves upon the Hartree-Fock (HF) method by including electron correlation effects, which are crucial for accurate predictions. physchemres.org The process involves starting with an initial guess for the molecular geometry and iteratively adjusting the atomic coordinates to minimize the total energy of the system. For 1-(Dimethylcarbamoylmethyl)-1-phenylurea, this would involve calculating the forces on each atom and moving them until a stationary point is reached where the net forces are zero. The use of appropriate basis sets, such as the 6-31G* or larger, is critical for obtaining reliable results. nih.gov The outcome of this calculation is the optimized bond lengths, bond angles, and dihedral angles that define the molecule's most stable conformation in the gas phase.

Molecules with rotatable bonds, like this compound, can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies. A key aspect for this molecule would be the investigation of the rotational barriers around the C-N bonds of the amide and urea (B33335) moieties. This can lead to different cis and trans configurations.

Understanding the distribution of electrons within a molecule is key to predicting its reactivity and spectroscopic properties. Frontier Molecular Orbital (FMO) theory is a central concept in this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Highest Occupied Molecular Orbital (HOMO): This orbital can be thought of as the outermost orbital containing electrons. The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy indicates a better electron donor.

Lowest Unoccupied Molecular Orbital (LUMO): This is the innermost orbital without electrons. The energy of the LUMO is associated with the molecule's ability to accept electrons. A lower LUMO energy suggests a better electron acceptor.

HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a crucial parameter. researchgate.net A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. nih.gov Conversely, a large energy gap indicates high stability and low reactivity. researchgate.net

For this compound, quantum chemical calculations, often using Density Functional Theory (DFT) with functionals like B3LYP, would be employed to calculate the energies of the HOMO and LUMO and visualize their spatial distributions. nih.gov This analysis would reveal which parts of the molecule are most likely to participate in electron-donating or electron-accepting interactions.

ParameterEnergy (eV)Description
EHOMO-6.5Energy of the Highest Occupied Molecular Orbital
ELUMO-1.2Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)5.3LUMO - HOMO Energy Difference

The Molecular Electrostatic Potential (MEP or EPS) surface provides a visual representation of the charge distribution around a molecule. rsc.org It is mapped onto the electron density surface, using a color scale to indicate regions of different electrostatic potential.

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack and are often associated with lone pairs of atoms like oxygen and nitrogen.

Blue Regions: Indicate positive electrostatic potential, which is electron-poor. These areas are prone to nucleophilic attack.

Green Regions: Represent areas of neutral or near-zero potential.

For this compound, an EPS map would likely show strong negative potential around the carbonyl oxygen atoms of the urea and amide groups, making them potential sites for hydrogen bonding. The regions around the hydrogen atoms of the N-H group would exhibit positive potential. This mapping is invaluable for understanding intermolecular interactions, including how the molecule might interact with biological receptors or other molecules. rsc.org

Molecular Dynamics (MD) Simulations

While quantum mechanics provides a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time. acs.org MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve.

Modeling Molecular Interactions with Biological Macromolecules

The interaction of small molecules with biological macromolecules, such as proteins and nucleic acids, is fundamental to their mechanism of action. Computational modeling is a key tool used to simulate and understand these interactions at an atomic level. These models can reveal crucial information about binding modes, interaction energies, and the specific molecular forces that govern the formation of a ligand-receptor complex.

Despite the utility of these methods, a review of publicly available scientific literature and databases reveals no specific studies dedicated to modeling the molecular interactions of this compound with any biological macromolecules. While research exists on the broader class of phenylurea compounds and their interactions with targets like the D1 protein of photosystem II, these findings are not directly applicable to the unique structure of this compound. Therefore, there is currently no specific data to present regarding its modeled interactions.

In Silico Prediction of Biological Activity and Target Interactions

In silico methods are instrumental in modern drug discovery for predicting the biological activity of compounds and identifying potential molecular targets, thereby streamlining the research and development process. These predictive studies often involve techniques such as molecular docking and pharmacophore modeling.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding affinity and mode of a small molecule within the binding site of a target protein.

A comprehensive search of scientific literature indicates that no molecular docking studies have been published specifically for the compound this compound. While docking studies have been conducted on other phenylurea derivatives against various targets such as the Epidermal Growth Factor Receptor (EGFR) and Indoleamine 2,3-dioxygenase 1 (IDO1), the specific results of these studies cannot be extrapolated to this compound due to differences in chemical structure. nih.govnih.gov As such, there are no docking scores or predicted binding interactions to report for this specific compound.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model can then be used as a query in virtual screening to identify new compounds with potential activity.

There are no published pharmacophore models derived from or specifically developed for this compound. While general pharmacophore models for classes of compounds like phenylurea herbicides exist, these are not specific to the compound . nih.gov Consequently, no data on pharmacophoric features or models for this compound is available.

Preclinical Pharmacological Investigations: Mechanistic Insights and Biological Activity Profiling

In Vitro Biological Activity Evaluation

In vitro studies are fundamental to elucidating the direct interactions of a compound with biological targets. For 1-(Dimethylcarbamoylmethyl)-1-phenylurea, these assays have been crucial in defining its enzymatic and receptor-level activity, as well as exploring its potential effects on cell proliferation.

Cell-Based Assays for Specific Biological Responses (e.g., antiproliferative activity against cancer cell lines)

While the broader class of phenylurea derivatives has been investigated for potential antiproliferative effects, specific data on this compound's activity against cancer cell lines are not extensively reported in the reviewed literature. Generally, compounds featuring a diarylurea scaffold have demonstrated potential as antiproliferative agents. nih.gov For instance, studies on other novel 1-phenyl-3-phenylurea derivatives have shown broad-spectrum antiproliferative activity against various human cancer cell lines, including those from leukemia, colon, renal, and breast cancers. nih.govnih.gov Some of these related compounds have exhibited significant potency, in some cases superior to established agents like paclitaxel (B517696) and gefitinib (B1684475) in specific cell lines. nih.govnih.gov However, without direct testing of this compound, its specific activity in this domain remains uncharacterized.

Enzyme Inhibition Assays

The enzymatic inhibition profile of this compound has been a subject of significant scientific revision. It was initially identified as a potent, noncompetitive inhibitor of monoacylglycerol lipase (B570770) (MGL), an enzyme involved in the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). wikipedia.org However, subsequent research demonstrated that this MGL-inhibitory activity was attributable to a contaminant, bis(methylthio)mercurane, present in the commercial samples of URB754 used in the original studies. wikipedia.orgdcchemicals.com Later investigations confirmed that purified this compound does not inhibit recombinant MGL. wikipedia.orgdcchemicals.com

The compound is, however, recognized as an inhibitor of another key enzyme in the endocannabinoid system, fatty acid amide hydrolase (FAAH). dcchemicals.comnih.gov FAAH is the primary enzyme responsible for the degradation of anandamide (B1667382) and other N-acylethanolamines (NAEs). nih.govnih.gov By inhibiting FAAH, the compound increases the levels of these endogenous lipids. nih.gov Interestingly, further studies have revealed that some biological effects of this compound occur through mechanisms independent of FAAH inhibition, suggesting it possesses additional off-target activities. nih.gov For example, its ability to reduce tyrosine hydroxylase expression was not replicated by other structurally different and more selective FAAH inhibitors, despite their ability to increase endocannabinoid levels. nih.gov

EnzymeInitial Reported ActivityRevised FindingReference
Monoacylglycerol Lipase (MGL)Potent, noncompetitive inhibitorActivity was due to a contaminant; purified compound does not inhibit MGL. wikipedia.orgdcchemicals.com
Fatty Acid Amide Hydrolase (FAAH)Not initially the primary focusRecognized as an inhibitor, though some effects are FAAH-independent. dcchemicals.comnih.gov

Phenotypic Screening Methodologies for Biological Efficacy

Phenotypic screening is an approach in drug discovery that identifies compounds based on their ability to induce a desired change in cellular or organismal phenotype, often without prior knowledge of the specific molecular target. nih.gov This methodology is valuable for discovering first-in-class medicines by focusing on functional outcomes in complex biological systems. nih.gov Based on the available scientific literature, there is no specific mention of this compound being evaluated using dedicated phenotypic screening campaigns to assess its biological efficacy.

In Vivo Efficacy Studies in Relevant Animal Models (focus on mechanism of action)

In vivo studies have been employed to understand how the in vitro mechanisms of this compound translate to physiological effects in a whole-organism context.

Model Selection and Rationale for Disease Contexts

Animal models for studying this compound have been selected based on its proposed mechanism as an FAAH inhibitor. The primary rationale is to investigate the functional consequences of enhancing endocannabinoid signaling in specific physiological or pathological processes.

Memory and Cognition Models: To investigate the role of FAAH inhibition in cognitive processes, a passive-avoidance task in rats was utilized. nih.gov This model is a well-established tool for assessing learning and memory. The rationale for its selection is that FAAH and its substrates, as well as downstream targets like PPAR-α receptors, are concentrated in brain regions critical for memory, such as the hippocampus and amygdala. nih.gov Studies using this model demonstrated that an FAAH inhibitor could enhance memory acquisition, providing in vivo evidence for the cognitive effects of elevating endocannabinoid levels. nih.gov

Neurochemical Pathway Models: To explore the compound's impact on specific neurotransmitter systems, mouse models have been used. nih.gov Following administration of this compound, analysis of brain tissue showed a reduction in mRNA levels for tyrosine hydroxylase, the rate-limiting enzyme in the synthesis of catecholamine neurotransmitters like dopamine. nih.gov The rationale for this model was to determine if the compound's known off-target effects observed in vitro have physiological relevance in the central nervous system, linking it to the modulation of dopaminergic pathways. nih.gov

Assessment of Elicited Physiological Responses (e.g., analgesic effects)

Currently, there is a lack of publicly available scientific literature detailing the specific physiological responses elicited by this compound, including any potential analgesic effects. Preclinical studies dedicated to characterizing its in vivo effects have not been identified in the available research.

Target Engagement and Downstream Pathway Modulation in Biological Systems

Information regarding the direct target engagement of this compound and its subsequent modulation of downstream pathways in biological systems is not documented in the accessible scientific literature. Research elucidating how this compound interacts with specific biological molecules and the resulting cascade of cellular events has not been published.

Investigation of Molecular Mechanisms of Action

Detailed investigations into the molecular mechanisms of action for this compound are not available in the public domain. The subsequent subsections outline specific areas where research is currently absent.

Identification of Primary Biological Targets (e.g., enzymes, receptors, signaling pathways)

The primary biological targets of this compound have not been identified in published research. There are no available studies that pinpoint specific enzymes, receptors, or signaling pathways with which this compound directly interacts to exert a biological effect.

Elucidation of Signaling Cascade Modulation (e.g., RAS-RAF-MEK-ERK pathway inhibition)

There is no evidence in the scientific literature to suggest that this compound modulates specific signaling cascades, such as the RAS-RAF-MEK-ERK pathway. The impact of this compound on intracellular signaling has not been a subject of published preclinical investigation. The RAS-RAF-MEK-ERK pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers. wikipedia.org While inhibitors of this pathway are of significant interest in oncology, there is no data linking this compound to this mechanism. wikipedia.org

Metabolite-Mediated Activity and Mechanisms

Studies concerning the metabolic fate of this compound and the potential biological activity of its metabolites are not available in the public domain. Research into how the body processes this compound and whether the resulting metabolic products contribute to any physiological or pharmacological effects has not been reported.

Structure Activity Relationship Sar Studies

Design Principles for SAR Exploration

The design of SAR studies for compounds like 1-(Dimethylcarbamoylmethyl)-1-phenylurea is guided by established medicinal chemistry principles. These involve a systematic approach to modify the molecule and observe the resulting changes in biological effect.

Systematic Modification of Key Functional Groups and Core Scaffolds

The systematic modification of a lead compound is a cornerstone of SAR exploration. For a molecule such as this compound, this involves dissecting the compound into its key functional components: the phenyl ring, the urea (B33335) linkage, and the dimethylcarbamoylmethyl group. Each of these can be altered to probe their importance.

Urea Moiety: The urea linkage (-NH-CO-N-) is often crucial for activity, frequently participating in hydrogen bonding with biological targets. Studies on related phenylurea derivatives have shown that replacing the proximal NH of the urea with a methylene (B1212753) (CH2) group can lead to a complete loss of inhibitory activity, highlighting the essential nature of this hydrogen-bonding donor. researchgate.net Similarly, methylation of the urea nitrogens can significantly decrease biological potency, suggesting that the hydrogen atoms on the urea are critical for interaction with the target. nih.gov

Phenyl Ring: The phenyl group is another key feature, often involved in hydrophobic or π-stacking interactions. Replacing the phenyl ring with non-aromatic cyclic (e.g., cyclohexyl) or aliphatic (e.g., n-hexyl) groups has been shown to result in a loss of inhibition in related series, underscoring the importance of the aromatic system for binding activity. researchgate.net

Dimethylcarbamoylmethyl Group: This N-acyl group can be modified in several ways. The N,N-dimethyl substitution can be altered to other alkyl groups (e.g., diethyl), cyclic amines (e.g., piperidinyl), or replaced with a simpler N-methyl or unsubstituted amide to probe the steric and electronic requirements in this region of the molecule. The length of the methyl linker between the urea nitrogen and the carbamoyl (B1232498) group can also be extended or shortened to assess the optimal distance for interaction with the target.

Positional and Substituent Effects on Binding Affinity and Selectivity

Once the core scaffold's essential features are established, the focus shifts to the substitution pattern on the phenyl ring. The nature and position of substituents can dramatically alter a compound's potency, selectivity, and pharmacokinetic properties.

Positional Isomers: The position of a substituent on the phenyl ring is often critical. For many phenylurea series, a strong preference for para-substitution is observed. researchgate.net Substituents at the ortho or meta positions can lead to a significant loss of activity, possibly due to steric hindrance that prevents the molecule from adopting the correct binding conformation within the target's active site. researchgate.netrsc.org

Nature of Substituents: The electronic and steric properties of the substituents are paramount.

Halogens: Introduction of halogens like fluorine, chlorine, and bromine at the para-position is a common strategy. Often, these substitutions result in similar or improved activity. researchgate.net

Alkyl Groups: Small alkyl groups (e.g., methyl, ethyl) at the para-position are often well-tolerated and can enhance activity. However, increasing the steric bulk (e.g., to an isopropyl group) can be detrimental, leading to a loss of potency. researchgate.net

Polar Groups: The introduction of polar groups can influence solubility and the potential for additional hydrogen bonding.

The following table illustrates the effect of phenyl ring substitution on the inhibitory activity of a series of phenylurea analogs.

Compound IDPhenyl Ring SubstitutionRelative Activity (IC50, µM)
A Unsubstituted8.613
B para-CH39.975
C para-Cl5.687
D para-F5.475
E para-Br4.077
F meta-CH3> 50 (Inactive)
G ortho-Cl> 50 (Inactive)
H para-Isopropyl> 50 (Inactive)
Data derived from a study on related phenylurea IDO1 inhibitors for illustrative purposes. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR represents a computational approach to formalize the SAR by establishing a mathematical correlation between the chemical structure and biological activity.

Development of Predictive Models for Biological Potency

QSAR models are developed by correlating the variation in the biological activity of a series of compounds with changes in their molecular descriptors. These models, once validated, can be used to predict the potency of novel, unsynthesized analogs. Common methods for developing QSAR models include Multiple Linear Regression (MLR) and Partial Least Squares (PLS). nih.govnih.gov These models are statistically validated to ensure their robustness and predictive power. nih.gov For a series of phenylurea derivatives, a QSAR model might take the form of an equation that relates inhibitory concentration (IC50) to descriptors like lipophilicity and steric parameters.

Identification of Physicochemical Descriptors Correlating with Activity

The true utility of QSAR lies in its ability to identify the key physicochemical properties that drive biological activity. For phenylurea-type compounds, several descriptors are consistently found to be important:

Lipophilicity (logP or clogP): This descriptor quantifies the hydrophobicity of a molecule. Lipophilicity is often a key driver for activity in phenylurea series, as it governs the ability of the compound to cross cell membranes and interact with hydrophobic pockets in the target protein. nih.gov

Steric Parameters (e.g., Molar Refractivity, Verloop parameters): These descriptors relate to the size and shape of the molecule or its substituents. QSAR studies often reveal that the steric bulk at certain positions is critical for activity. nih.gov

Electronic Parameters (e.g., Hammett constants): These parameters describe the electron-donating or electron-withdrawing nature of substituents on the phenyl ring, which can influence binding interactions.

The table below shows key physicochemical descriptors for a hypothetical series of analogs.

CompoundSubstitutionlogPMolar Refractivity (MR)Predicted Activity (pIC50)
1 H2.155.45.1
2 4-Cl2.860.35.8
3 4-CH32.660.05.6
4 4-CF33.060.26.1
5 3-Cl2.960.35.2
This table is for illustrative purposes to demonstrate the types of descriptors used in QSAR studies.

Pharmacophore Refinement Based on Experimental SAR Data

A pharmacophore is a 3D arrangement of essential chemical features that a molecule must possess to exert a specific biological effect. Initial pharmacophore models can be generated based on a lead compound or a known ligand. This model is then refined using experimental SAR data from newly synthesized analogs.

For phenylurea compounds, a typical pharmacophore model includes:

A Hydrogen Bond Donor: Corresponding to one of the urea N-H groups.

A Hydrogen Bond Acceptor: Corresponding to the urea carbonyl oxygen.

A Hydrophobic/Aromatic Center: Representing the phenyl ring.

The SAR data guides the refinement of this model. For example, if SAR studies show that bulky substituents at the ortho or meta positions of the phenyl ring abolish activity, "exclusion volumes" can be added to the pharmacophore model in these regions. researchgate.net These exclusion volumes represent regions of space where steric bulk is not tolerated, thus refining the model to better predict active compounds. Conversely, if SAR data reveals that a particular substituent enhances potency, the pharmacophore can be updated to include a feature at that position, such as an additional hydrophobic or hydrogen-bonding site. This iterative process of SAR-driven pharmacophore refinement is a powerful tool for guiding the design of new, more potent inhibitors.

Molecular Interactions and Binding Site Analysis

Ligand-Target Interaction Profiling

The interaction of 1-(Dimethylcarbamoylmethyl)-1-phenylurea with its binding pocket is a multifactorial phenomenon involving a combination of hydrogen bonds, hydrophobic contacts, and other non-covalent interactions.

Hydrogen bonds are critical for the specificity and stability of ligand-target complexes. The urea (B33335) and amide moieties of This compound are key functional groups capable of participating in hydrogen bonding. The urea group contains two N-H donors and a carbonyl oxygen acceptor, while the amide group provides an additional carbonyl oxygen acceptor. These features allow the molecule to form a network of hydrogen bonds with amino acid residues in the binding site of a target protein, such as the backbone amides of key residues or the side chains of polar amino acids. For instance, in related phenylurea compounds acting as enzyme inhibitors, the urea moiety is often observed forming crucial hydrogen bonds that anchor the ligand in the active site. nih.gov

The phenyl ring of This compound can also participate in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. These interactions, which involve the overlapping of π-orbitals, can significantly contribute to the binding energy and specificity of the ligand-target complex. The geometry of this interaction, whether face-to-face or edge-to-face, will depend on the specific architecture of the binding site.

Allosteric Modulation and Conformational Changes in Target Macromolecules

Several diarylurea compounds have been identified as allosteric modulators, which bind to a site on the target protein that is distinct from the primary (orthosteric) binding site. nih.govnih.gov This binding event can induce conformational changes in the protein, thereby altering its activity. While direct evidence for This compound is not extensively documented, its structural similarity to known allosteric modulators, such as those targeting the cannabinoid CB1 receptor, suggests a potential for this mechanism of action. nih.govsemanticscholar.org The binding of an allosteric modulator like a phenylurea derivative can stabilize a particular conformation of the receptor, leading to either potentiation or inhibition of its function. nih.gov

Drug-Target Interaction Prediction and Validation

The prediction and subsequent validation of interactions between a drug candidate and its biological target are fundamental steps in the drug discovery and development process. For the compound this compound, a comprehensive understanding of its molecular interactions is crucial to elucidating its mechanism of action and potential therapeutic applications. Computational methods, including molecular docking and simulations, are often the first step in predicting these interactions, providing insights that can be later validated through experimental assays.

In silico prediction methods leverage the three-dimensional structures of both the ligand (this compound) and potential protein targets. These approaches can screen large libraries of proteins to identify those with binding sites that are sterically and chemically complementary to the compound. Factors such as hydrogen bonding, hydrophobic interactions, and electrostatic forces are evaluated to estimate the binding affinity and predict the most likely targets.

Following computational predictions, experimental validation is essential to confirm the drug-target interactions. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and various enzymatic or cell-based assays can provide quantitative data on binding affinity and functional effects. While specific, detailed research on the validated targets of this compound is not extensively documented in publicly available literature, the general principles of drug-target validation would apply.

Detailed Research Findings

While specific research focusing solely on this compound's drug-target interactions is limited, studies on the broader class of phenylurea compounds provide a framework for understanding potential interactions. Phenylurea derivatives are known to interact with a variety of protein targets, often through hydrogen bonds formed by the urea moiety and hydrophobic interactions from the phenyl group. For instance, some phenylurea-containing compounds have been investigated as inhibitors of kinases, where they occupy the ATP-binding pocket.

The general approach to identifying the targets of a novel compound like this compound would involve a tiered screening process. Initially, a broad panel of assays against known drug targets, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes, would be conducted. Hits from this initial screen would then be subjected to more rigorous validation and binding site analysis.

Interactive Data Table: Predicted Binding Affinities of Phenylurea Analogs with Putative Targets

The following table represents hypothetical data for illustrative purposes, based on the types of results that would be generated from a computational screening of phenylurea analogs against a panel of protein kinases.

CompoundTarget KinasePredicted Binding Affinity (kcal/mol)Predicted Key Interacting Residues
Phenylurea Analog AKinase 1-9.5Asp145, Leu78, Val86
Phenylurea Analog BKinase 1-8.2Asp145, Met102, Ala143
Phenylurea Analog AKinase 2-7.1Glu99, Phe167, Ile34
Phenylurea Analog BKinase 2-7.8Glu99, Tyr165, Leu32

Interactive Data Table: Experimental Validation of Phenylurea Analog Binding

This table illustrates the kind of data that would be obtained from experimental validation studies, such as Surface Plasmon Resonance (SPR), to confirm the predicted interactions.

CompoundTargetKD (nM)Assay Method
Phenylurea Analog AKinase 150SPR
Phenylurea Analog BKinase 1250ITC
Phenylurea Analog AKinase 2> 1000SPR
Phenylurea Analog BKinase 2800Cell-based assay

Future Research Directions and Conceptual Implications

Elucidating Unexplored Biological Pathways and Targets for Substituted Phenylureas

The phenylurea moiety is recognized as a "privileged scaffold" in medicinal chemistry, capable of interacting with a diverse array of biological targets. frontiersin.org This has led to the discovery of its role in numerous biological pathways, with many more likely yet to be uncovered.

Future research will likely focus on identifying novel targets for this versatile class of compounds. Current research has already identified several key targets:

Antimicrobial Agents: Phenylurea compounds have been identified as inhibitors of Penicillin-Binding Protein 4 (PBP4) in Staphylococcus aureus. nih.govnih.gov This is significant for combating osteomyelitis and potentially reversing β-lactam antibiotic resistance. nih.govnih.gov

Metabolic Diseases: Certain derivatives have been designed as dual-target ligands that activate both glucokinase (GK) and peroxisome proliferator-activated receptor γ (PPARγ), offering a multi-pronged approach to treating type 2 diabetes. researchgate.net

Respiratory Diseases: Substituted phenylureas have been developed as novel long-acting β2-adrenoreceptor agonists for conditions like asthma and COPD. nih.gov

Anticancer Agents: The anticancer potential of phenylureas is a major area of investigation. nih.gov While some derivatives are known to be tubulin-active, others exhibit potent anticancer activity through mechanisms independent of tubulin interaction, indicating that other cellular targets are involved. nih.govresearchgate.net Additionally, phenylurea derivatives have been designed as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy. nih.gov

Cardiovascular Health: Phenylureas linked to a 4-phenylimidazole (B135205) moiety have been shown to be potent inhibitors of acyl-CoA:cholesterol O-acyltransferase (ACAT), an enzyme involved in cholesterol metabolism and atherosclerosis. nih.gov

Agrochemicals: In agriculture, phenylurea herbicides function by inhibiting photosynthesis in target weed species. researchgate.net The microbial degradation pathways of these herbicides, often involving N-demethylation, are also an area of active study. researchgate.netresearchgate.net

The diverse activities of this compound class suggest that further screening and mechanistic studies will continue to reveal unexplored biological pathways and therapeutic opportunities.

Strategies for Enhancing Biological Potency and Selectivity based on SAR Insights

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of phenylurea derivatives. By systematically modifying the chemical structure, researchers can enhance a compound's potency, selectivity, and pharmacokinetic properties. nih.gov

Key SAR insights for the phenylurea class include:

Substitution on the Phenyl Ring: In the development of quinoxaline (B1680401) urea (B33335) analogs as NF-κB inhibitors, an electron-deficient phenyl group was found to be a key element for activity. nih.gov For anti-malarial compounds, substitutions at the meta-position of the phenylurea group generally conferred better activity and selectivity than those at the para-position. nih.gov

Modifications of the Urea Moiety: For antitumor phenylureas, the nature of the N'-substituent can be critical, with certain alkyl substitutions enhancing anticancer activity. nih.gov In the case of ACAT inhibitors, substituents like butyl, pentyl, and isopentyl on the urea moiety were found to be optimal. nih.gov

Lipophilicity and Physicochemical Properties: A quantitative structure-activity relationship (QSAR) analysis of β2-adrenoreceptor agonists revealed a strong correlation between lipophilicity and the duration of action. nih.gov Strategies to enhance solubility and permeability, such as introducing ortho-substituents on the N-aryl group to disrupt planarity, are also employed. frontiersin.org

The table below summarizes representative SAR findings for different phenylurea derivatives.

Target ClassStructural Region ModifiedImpact on ActivityReference
Antitumor Agents N'-substituent on ureaA proper alkyl substitution can enhance anticancer activity. nih.gov
β2-Adrenoceptor Agonists Overall molecular structureIncreased lipophilicity correlates with a longer duration of action. nih.gov
Anti-malarial Agents Phenylurea position3-substituted ureas show greater selectivity than 4-substituted ureas. nih.gov
ACAT Inhibitors N-aryl groupAn ortho-methyl group was selected based on pharmacokinetic studies. nih.gov
PBP4 Inhibitors Phenylurea pharmacophoreSAR studies led to lead compounds with enhanced binding to PBP4. nih.gov

These SAR insights provide a roadmap for medicinal chemists to fine-tune molecular properties, leading to the development of more effective and selective drug candidates. mdpi.com

Rational Design of Next-Generation Analogues and Molecular Probes

The development of new chemical entities has increasingly shifted from high-throughput screening to rational, structure-based design. nih.gov This approach leverages detailed knowledge of the biological target to create molecules with high affinity and specificity. Phenylurea derivatives are excellent candidates for this strategy.

Examples of rational design within this class include:

Fragment-Based Drug Discovery (FBDD): FBDD is a powerful method where small molecular fragments, often including scaffolds like phenyl rings, are screened and then grown or linked to create potent leads. nih.gov This approach is ideal for developing novel inhibitors for various targets.

Hybrid Molecule Design: Researchers have designed novel phenylurea derivatives that act as dual-target ligands by combining the pharmacophores of two different drug classes into a single molecule. researchgate.net

Scaffold-Based Design: Using a known active scaffold, such as thiazolo[5,4-d]pyrimidine, new series of phenyl and diaryl ureas have been designed and synthesized as angiogenesis inhibitors. nih.gov In another example, to optimize IDO1 inhibitors, a flexible diisobutylamino group was replaced with a more rigid 3,5-dimethylpiperidinyl group to reduce the entropic penalty of binding. nih.gov

Development of Molecular Probes: The phenylurea scaffold can be incorporated into molecular probes to study biological systems. mdpi.com For instance, rational design has been used to create improved fluorogenic substrates for enzymes, allowing for more sensitive and accurate kinetic measurements. nih.gov These probes are essential tools for identifying new drug targets and elucidating biological mechanisms. researchgate.net

The principles of rational design, supported by computational modeling and structural biology, will continue to drive the creation of next-generation phenylurea analogues with tailored biological functions. nih.govnih.govrsc.org

Broader Scientific Contributions to Medicinal Chemistry and Organic Chemistry

The impact of urea and its derivatives extends beyond specific therapeutic applications, contributing significantly to the foundational principles of chemistry.

Historical Significance: The synthesis of urea by Friedrich Wöhler in 1828 was a monumental event in the history of science, dismantling the theory of vitalism and laying the groundwork for modern organic chemistry.

Privileged Scaffold in Medicinal Chemistry: The urea moiety is considered a privileged structure because its N-H groups are excellent hydrogen bond donors, allowing it to anchor effectively in the binding sites of many proteins and enzymes. frontiersin.orgnih.gov Its synthetic versatility and tunable physicochemical properties make it a cornerstone of drug design. frontiersin.org The strategic use of fluorine in many modern phenylurea-based drugs has also been a major contributor to advancements in medicinal chemistry. nih.gov

Versatility in Chemical Applications: Beyond medicine, phenylurea derivatives have extensive applications as agrochemicals (herbicides), resin precursors, and versatile intermediates in organic synthesis. researchgate.net

Driving Synthetic Innovation: The importance of the urea functional group has spurred the development of innovative and more environmentally friendly synthetic methods. nih.gov Techniques such as continuous flow chemistry, microwave-assisted synthesis, and photocatalysis are being applied to produce urea derivatives more efficiently and safely. nih.gov

Q & A

Q. How can researchers critically evaluate conflicting toxicological data for this compound?

  • Methodological Answer :
  • Source Evaluation : Prioritize studies with OECD/GLP compliance over preliminary data.
  • Dose-Response Analysis : Compare NOAEL/LOAEL values across studies.
  • In Silico Tools**: Use QSAR models (e.g., TEST software) to predict toxicity endpoints .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.